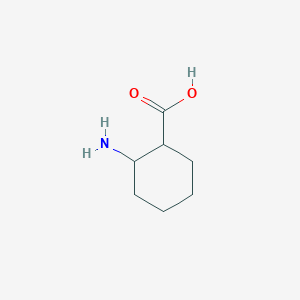

2-Aminocyclohexanecarboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Aminocyclohexanecarboxylic acid and its derivatives involves several key strategies, including selective transformations and cycloaddition reactions. Avenoza et al. (1999) reported the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acids through Diels–Alder cycloaddition, demonstrating the compound's synthetic accessibility (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999). Furthermore, Berkessel et al. (2002) described a convenient method to obtain enantiomerically pure trans-2-Aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid, emphasizing the compound's potential for generating helical β-peptides (Berkessel, Glaubitz, & Lex, 2002).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized through various analytical techniques. The crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid and its derivatives by Valle et al. (1988) provided insights into the conformation of the compound in solid state, revealing that the cyclohexane rings adopt an almost perfect chair conformation, which is crucial for understanding its chemical behavior (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its reactivity and potential applications. The work by Izquierdo et al. (2005) on the synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acids demonstrated the compound's versatility in forming highly rigid beta-peptides, showcasing its utility in creating structured molecules (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and optical activity, are influenced by its molecular structure. These properties are essential for its handling and application in synthesis processes. The resolution and rotations of trans-2-Aminocyclohexanecarboxylic acids reported by Nohira et al. (1970) contribute to understanding the optical properties and chiral nature of the compound (Nohira, Ehara, & Miyashita, 1970).

Aplicaciones Científicas De Investigación

Optical Activity and Derivatives Preparation : Trans-2-aminocyclohexanecarboxylic acids have been synthesized in optically active forms and used to prepare other active trans-1,2-disubstituted cyclohexanes. This shows their potential in the development of optically active compounds (Nohira, Ehara, & Miyashita, 1970).

Building Block for Helical β-Peptides : This compound serves as a crucial building block for helical β-peptides. Its synthesis from trans-cyclohexane-1,2-dicarboxylic acid demonstrates its versatility in peptide chemistry (Berkessel, Glaubitz, & Lex, 2002).

Synthesis of Fluorinated Derivatives : It has been used to synthesize novel fluorinated 2-aminocyclohexanecarboxylic acid derivatives, highlighting its role in the development of fluorine-containing compounds (Kiss, Nonn, Sillanpää, Fustero, & Fülöp, 2013).

Regio- and Diastereoselective Synthesis : A method for the synthesis of hydroxylated this compound stereoisomers has been developed, showcasing its utility in creating specific stereoisomers (Kiss, Forró, Martinek, Bernáth, Kimpe, & Fülöp, 2008).

Photocycloadditions for Stereoisomer Preparation : The compound has been used in a synthetic sequence involving photocycloadditions to prepare all four stereoisomers of 2-aminocyclobutanecarboxylic acid, illustrating its role in photochemical reactions (Fernandes, Gauzy, Yang, Roy, Pereira, Faure, & Aitken, 2007).

Ligand for Asymmetric Catalysis : It's been employed as a ligand in metal-mediated catalytic asymmetric synthesis, demonstrating its applicability in asymmetric synthesis (Wipf & Wang, 2002).

Component of Helical Foldamers : Its use as a building block in helical foldamers has been explored, highlighting its significance in the design of novel peptide structures (Kwon, Kang, Choi, & Choi, 2015).

Drug Discovery : A fluorinated analogue of 1-aminocyclohexanecarboxylic acid has been synthesized, emphasizing its potential in drug discovery (Mykhailiuk, Starova, Iurchenko, Shishkina, Shishkin, Khilchevskyi, & Zaporozhets, 2013).

Synthesis of Hydroxylated Derivatives : The compound has been utilized for regio- and diastereoselective synthesis of hydroxylated derivatives, further demonstrating its importance in synthesizing structurally diverse molecules (Fülöp, Palkó, Forró, Dervarics, Martinek, & Sillanpää, 2005).

Asymmetric Catalysis : It has been used in asymmetric catalysis, showcasing its utility in producing optically active compounds (Schiffers, Rantanen, Schmidt, Bergmans, Zani, & Bolm, 2006).

Mecanismo De Acción

Target of Action

2-Aminocyclohexanecarboxylic acid is a non-canonical amino acid that is incorporated into antimicrobial peptides . The primary targets of these peptides are bacterial cell membranes .

Mode of Action

The compound interacts with its targets by disrupting bacterial cell membranes . This disruption is one of the variable mechanisms of action of antimicrobial peptides .

Biochemical Pathways

It is known that the compound is incorporated into antimicrobial peptides, which have diverse mechanisms of action, including disruption of cell membranes, inhibition of metabolic and translational elements, formation of nanonets, and stimulation of antimicrobial immune activity .

Result of Action

The result of the action of this compound is the disruption of bacterial cell membranes, leading to the death of the bacteria . This makes it a potential candidate for the development of new antimicrobial drugs.

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Aminocyclohexanecarboxylic acid are not detailed in the search results, it’s worth noting that this compound and other non-proteinogenic amino acids have gained considerable interest from scientists due to their unique properties. They open opportunities for the design of more elaborate peptidic foldamers with oriented polar substituents at selected positions of the cycloalkane residues .

Propiedades

IUPAC Name |

2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901272 | |

| Record name | NoName_365 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75081-40-2 | |

| Record name | 2-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75081-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

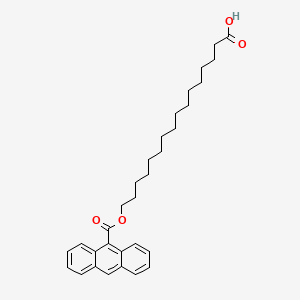

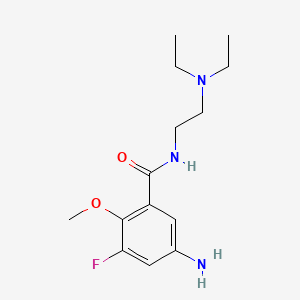

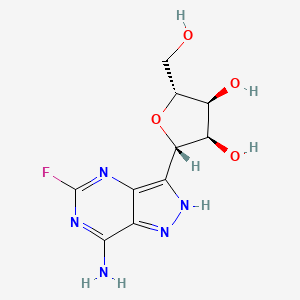

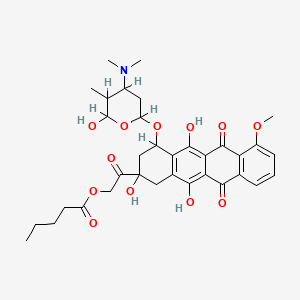

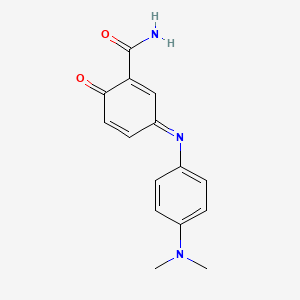

Feasible Synthetic Routes

Q & A

ANone: ACHC has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol.

A: While the provided research excerpts don't delve into detailed spectroscopic data for ACHC itself, they often mention techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy being employed to study the conformation and structural features of peptides incorporating ACHC. [, , , , , , ]

A: Yes, ACHC exists as both cis and trans isomers. The trans isomer strongly promotes the formation of 14-helical structures in β-peptides. [, , , , , ] The cis isomer, while less studied, is known to favor extended conformations and can promote mixed helical structures like the 11/9-helix in α/β-peptides. [, , ]

A: The 14-helix is a unique secondary structure characterized by hydrogen bonding between the carbonyl oxygen of one residue and the amide proton of the second residue towards the N-terminus. This helix is particularly stable in β-peptides incorporating trans-ACHC residues, making it a valuable scaffold for foldamer design. [, , , , ]

A: Yes, researchers have successfully incorporated various other amino acids, both natural and unnatural, into β-peptides containing ACHC. This allows for the fine-tuning of properties such as solubility, helicity, and bioactivity. [, , , , , , ]

A: Factors like solvent polarity, peptide length, the presence of other helix-promoting residues, and the nature and placement of side chains can all impact 14-helix stability. [, , ]

A: Due to their structural stability and potential for functionalization, ACHC-containing peptides are being investigated for applications such as antimicrobial agents [], catalysts for asymmetric synthesis [, ], and building blocks for self-assembling nanomaterials. [, ]

A: Several synthetic routes to ACHC and its derivatives have been reported, often starting from cyclohexane-based precursors. [, , , , ] Methodologies include preferential crystallization, cyclization reactions, and solid-phase peptide synthesis.

A: Yes, computational techniques like DFT calculations and molecular dynamics simulations have been employed to understand the conformational preferences, helix stability, and interactions of ACHC-containing peptides. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)